N,N'-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamine is a synthetic organic compound characterized by its complex structure, which includes two 3,4-dimethoxyphenyl groups attached to a central propane-1,3-diamine backbone. This compound is often encountered in pharmaceutical contexts, particularly as an impurity associated with the antihypertensive drug verapamil. Its molecular formula is , and it has a molecular weight of approximately 503.50 g/mol .
These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with new properties.
N,N'-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamine exhibits notable biological activities, primarily linked to its role as an impurity in verapamil. It has been studied for its potential effects on calcium channels and its influence on cardiovascular functions. The presence of 3,4-dimethoxyphenyl groups suggests possible interactions with various biological targets, including receptors and enzymes involved in neurotransmission and cardiovascular regulation .
The synthesis of N,N'-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamine can be achieved through several methods:
The choice of method depends on the desired yield and purity of the final product .
This compound is primarily used in research settings related to pharmacology and medicinal chemistry. Its applications include:
Interaction studies involving N,N'-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamine focus on its binding affinity to various receptors and enzymes. These studies often employ techniques such as:
These interactions are crucial for elucidating the compound's pharmacological profile and potential therapeutic uses .
Several compounds share structural similarities with N,N'-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamine. Here are some notable examples:
| Compound Name | Structure Similarities | Unique Features |
|---|---|---|
| Verapamil | Contains similar phenyl groups | Known calcium channel blocker; widely used in clinical practice |
| N,N-Dimethyl-1,3-propanediamine | Shares the central diamine structure | Simpler structure without aromatic substitution |
| N,N-Bis(2-(4-methoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamine | Similar backbone but different phenolic substituents | Potentially different biological activities due to substituent variation |
The unique aspect of N,N'-Bis(2-(3,4-dimethoxyphenyl)ethyl)-N,N'-dimethylpropane-1,3-diamine lies in its specific substitution pattern on the aromatic rings, which may confer distinct pharmacological properties compared to these similar compounds .